molecular formula C5H11ClN2O2S B13404568 3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride

3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride

Cat. No.: B13404568
M. Wt: 198.67 g/mol
InChI Key: CHWPAEUIAMQIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C5H10N2O2S. It is a member of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-2-oxazolidinone with methylthiomethyl chloride in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxazolidinone derivatives

    Substitution: N-substituted oxazolidinones

Mechanism of Action

The mechanism of action of 3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H11ClN2O2S

Molecular Weight

198.67 g/mol

IUPAC Name

3-amino-5-(methylsulfanylmethyl)-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O2S.ClH/c1-10-3-4-2-7(6)5(8)9-4;/h4H,2-3,6H2,1H3;1H

InChI Key

CHWPAEUIAMQIJF-UHFFFAOYSA-N

Canonical SMILES

CSCC1CN(C(=O)O1)N.Cl

Origin of Product

United States

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